molecular formula C15H9F3N2O B6602643 2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE CAS No. 83800-83-3

2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE

Cat. No.: B6602643
CAS No.: 83800-83-3
M. Wt: 290.24 g/mol
InChI Key: LSKQRMBPLLMJRR-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a substituted quinazolinone derivative recognized in scientific research as a scaffold with diverse biological and photophysical potential. Quinazolin-4(3H)-one derivatives are extensively investigated for their utility in medicinal chemistry and materials science . In pharmaceutical research, this chemotype is a privileged structure for developing anticancer agents. Related quinazolinone compounds have demonstrated potent broad-spectrum cytotoxic activity against various human cancer cell lines, with mechanisms of action that include the inhibition of tubulin polymerization, disrupting cell division . Furthermore, analogous compounds bearing a urea functionality have been designed as potent inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy . Beyond oncology, the quinazolin-4-one core has been identified as a promising scaffold for non-covalent inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting its potential in antiviral drug discovery . Some quinazolinone derivatives also serve as chemotherapeutic sensitizers by inhibiting the DNA repair enzyme PARP . In materials science, incorporating strong electron-withdrawing groups, such as the trifluoromethyl moiety, on the quinazoline core is a established strategy to enhance electron-accepting capabilities and improve thermal stability. This makes such derivatives attractive candidates for developing novel fluorescent materials and components in optoelectronic devices . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKQRMBPLLMJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568961
Record name 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83800-83-3
Record name 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Structure Activity Relationships Sar for 2 4 Trifluoromethyl Phenyl Quinazolin 4 3h One Derivatives

Impact of the Quinazolin-4(3H)-one Scaffold Modifications on Biological Activity Profiles

The quinazolin-4(3H)-one core is recognized as a privileged structure in drug discovery, serving as the foundation for numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov SAR studies consistently demonstrate that modifications at the 2-, 3-, and benzo-ring positions of the quinazolinone scaffold are pivotal in determining the potency and nature of the biological response. nih.govresearchgate.net

Influence of Substituents at the 2-Position

The substituent at the 2-position of the quinazolin-4(3H)-one ring system is a primary determinant of the molecule's biological activity. nih.gov Research indicates that the introduction of different moieties, such as aryl, heteroaryl, and alkyl groups, can significantly alter the compound's pharmacological profile. nih.gov For instance, the presence of a methyl, amine, or thiol group at this position is often considered essential for antimicrobial activities. nih.gov

In the context of antioxidant properties, studies have shown that a phenyl ring at the 2-position requires further substitution to be effective. The presence of at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group at the ortho or para position of the 2-phenyl ring, is necessary for significant antioxidant activity. nih.gov This highlights the importance of hydrogen-donating groups at this position for radical scavenging.

Furthermore, the nature of the linker between the quinazolinone core and the substituent at C-2 is crucial. An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity compared to a direct phenyl connection. nih.gov Conversely, replacing the 2-phenyl ring with a cyclohexyl group has been observed to cause a reduction in antibacterial activity, indicating the importance of the aromaticity at this position for certain biological targets. acs.org

Table 1: Influence of C-2 Substituents on Biological Activity
C-2 SubstituentObserved Biological ActivityKey Findings
Phenyl with Hydroxyl/Methoxy GroupsAntioxidantHydroxyl groups at ortho or para positions on the phenyl ring are required for activity. nih.gov
Methyl, Amine, or Thiol GroupsAntimicrobialThese small functional groups are considered essential for antimicrobial effects. nih.gov
CyclohexylAntibacterialReplacement of a 2-phenyl ring with cyclohexyl resulted in an 8-fold reduction in antibacterial MIC. acs.org
Styryl GroupChemotherapeuticIncorporation of a styryl moiety at the second position can lead to enhanced chemotherapeutic actions. nih.gov

Role of N3-Substituents, including the 4-(Trifluoromethyl)phenyl Group

For anticonvulsant activity, SAR studies have revealed the crucial role of a substituted aromatic ring at the N3-position. researchgate.net Similarly, for antimicrobial effects, the presence of a substituted aromatic ring at this position is considered essential. nih.gov In the development of inhibitors for the SARS-CoV-2 main protease, introducing various substituted phenyl groups to the N3 position was a key strategy. It was found that substituents like fluoro, bromo, and hydroxyl groups on the phenyl ring at N3 retained most of the parent compound's potency. nih.gov

The introduction of a 4-(trifluoromethyl)phenyl group at this position is particularly noteworthy. In one study focusing on analgesic, anti-inflammatory, and antimicrobial activities, the derivative 2-phenyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl) quinazolin-4(3H)-one was identified as the most active compound in its series, underscoring the positive contribution of the trifluoromethylphenyl moiety. researchgate.net

Table 2: Influence of N-3 Substituents on Biological Activity
N-3 SubstituentObserved Biological ActivityKey Findings
Substituted Aromatic RingAnticonvulsant, AntimicrobialConsidered a crucial feature for these activities. researchgate.netnih.gov
Various Heterocyclic RingsGeneral ChemotherapeuticAddition of heterocyclic moieties can increase overall biological activity. nih.govnih.gov
Substituted Phenyl Groups (F, Br, OH)SARS-CoV-2 Mpro InhibitionThese substituents on an N3-phenyl ring retained high potency. nih.gov
Moiety containing 4-(Trifluoromethyl)phenylAnalgesic, Anti-inflammatoryA derivative with this group was found to be the most potent in its series. researchgate.net

Effects of Substitutions on the Benzo Ring of the Quinazolinone Core (e.g., C6, C7)

Substitutions on the fused benzene (B151609) ring of the quinazolinone core, while less explored than the C2 and N3 positions, also play a significant role in modifying the molecule's reactivity and biological activity. nih.gov Positions C6 and C8 are frequently highlighted as important sites for substitution. nih.govnih.gov

The introduction of halogen atoms, such as iodine, at the C6 and C8 positions has been shown to significantly improve antibacterial activity. nih.gov Halides, with their electron-withdrawing properties, can increase the reactivity of the quinazolinone ring system. nih.gov In the context of antitumor activity, a series of 6-iodo-3H-quinazolin-4-one derivatives were synthesized and showed potent cytotoxicity against several human cancer cell lines. researchgate.net Furthermore, a nitro group at the C6 position, combined with a phenyl ring at C8, has been correlated with improved anticancer potency. nih.gov

Table 3: Effects of Benzo Ring Substitutions on Biological Activity
PositionSubstituentObserved Biological ActivityKey Findings
C6, C8Halogen (e.g., Iodine)Antibacterial, AnticancerSignificantly improved antibacterial activity and potent cytotoxicity. nih.govresearchgate.net
C6Nitro GroupAnticancerA C6-nitro group is associated with enhanced anticancer potency. nih.gov
C6, C7Methoxy GroupGeneralReduces the reactivity of the quinazolinone ring. nih.gov

Specific Contribution of the 4-(Trifluoromethyl)phenyl Moiety to SAR

The 4-(trifluoromethyl)phenyl group is a critical component that imparts unique and beneficial properties to the parent molecule. The trifluoromethyl (-CF3) group is widely used in medicinal chemistry to enhance a compound's pharmacological profile. mdpi.combohrium.com

Analysis of Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful influence on the molecule's properties through a combination of electronic and steric effects.

Electronic Effects : The -CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This deactivates an attached aromatic ring, which can be a strategic advantage in reducing metabolic degradation and increasing the molecule's half-life. mdpi.com The potent electron-withdrawing nature can also enhance interactions with biological targets, such as improving hydrogen bonding and electrostatic interactions. nih.gov

Steric and Physicochemical Effects : The -CF3 group is bulkier than a methyl group and is highly lipophilic, with a Hansch π value of +0.88. nih.govnih.gov This increased lipophilicity can enhance membrane permeability and, consequently, improve in vivo uptake and transport. mdpi.comnih.gov The introduction of a -CF3 group can significantly improve the metabolic stability of a drug molecule. The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by enzymes like CYP450. mdpi.comwechemglobal.com This increased stability contributes to better oral bioavailability and a more favorable pharmacokinetic profile. wechemglobal.com

Positional Isomerism and its Implications for Activity (e.g., ortho, meta, para)

In the context of quinazolinone derivatives, the position of substituents on an attached phenyl ring has been shown to be critical. For a series of quinazolin-4-one-based SARS-CoV-2 Mpro inhibitors, the potency of substituents on the 2-phenyl ring followed the order: 2'-position (ortho) > 3'-position (meta) > 4'-position (para). nih.gov

However, for other biological targets, the para-position is often favored. For instance, in a study of 4(3H)-quinazolinone antibacterials, phenyl rings with para substituents were generally preferred for activity. acs.org The specific case of 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one places the potent electron-withdrawing and lipophilic -CF3 group at the para position. This specific arrangement can optimize interactions within a target's binding pocket, potentially by extending into a hydrophobic region while influencing the electronic character of the entire phenyl ring system to enhance binding. The finding that a derivative containing a 4-(trifluoromethyl)phenyl moiety was the most active compound in its series for analgesic and anti-inflammatory activities further supports the favorability of this para-substitution pattern for certain biological endpoints. researchgate.net

Correlation of Structural Features with Specific Biological Modulations

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent atoms. Alterations to the core scaffold or the introduction of different functional groups can profoundly influence how these compounds interact with their biological targets, leading to a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, several key pharmacophoric elements have been identified through extensive structure-activity relationship (SAR) studies.

The quinazolin-4(3H)-one core itself is a critical anchor. The fused ring system provides a rigid framework that correctly orients the substituent groups for optimal interaction with the target protein. The lactam moiety within this core, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, is often involved in crucial hydrogen bonding interactions within the active site of target enzymes.

Modifications at the 3-position of the quinazolinone ring have been a major focus of SAR studies. This position is often a key point for introducing diversity and fine-tuning the biological activity. Substituents at this position can project into different regions of the binding pocket, allowing for the exploration of additional interactions. The nature of the substituent, whether it is a small alkyl group, a larger aromatic ring, or a heterocyclic moiety, can dramatically alter the compound's potency and selectivity.

A general pharmacophore model for this class of compounds often includes:

A hydrogen bond donor/acceptor unit (the quinazolinone core).

A hydrophobic aromatic region (the 2-phenyl group).

An electron-withdrawing feature (the trifluoromethyl group).

A variable region for introducing diversity and additional interactions (the 3-position).

Structural Requirements for Enhanced Target Interaction

Building upon the identification of key pharmacophoric elements, further research has delineated specific structural requirements for enhancing the interaction of this compound derivatives with their biological targets, particularly protein kinases, which are often implicated in diseases like cancer.

For potent kinase inhibition , the quinazolinone scaffold often acts as a hinge-binder, forming one or more hydrogen bonds with the backbone of the kinase hinge region. The 2-phenyl group typically occupies a hydrophobic pocket, and the nature of the substituent on this ring can significantly impact potency. The 4-trifluoromethyl group has been shown to be beneficial in many cases, potentially by increasing the acidity of the N3-proton or through direct interactions within a specific sub-pocket.

The substituent at the 3-position plays a crucial role in achieving high affinity and selectivity. The size, shape, and flexibility of this substituent are critical. Often, a linker of appropriate length connecting to another cyclic or acyclic moiety is required to reach and interact with solvent-exposed regions or allosteric pockets of the target protein. For example, the introduction of a flexible side chain can allow the molecule to adopt a more favorable conformation for binding.

The substitution pattern on the benzo ring can also be optimized for enhanced target interaction. For instance, the introduction of small, lipophilic groups at the 6- or 7-positions can improve binding by occupying small hydrophobic pockets adjacent to the main binding site. Conversely, bulky substituents may be detrimental due to steric hindrance.

The following interactive data table summarizes the hypothetical structure-activity relationships for a series of this compound derivatives against a generic protein kinase, illustrating the principles discussed.

CompoundR1 (at 3-position)R2 (at 6-position)R3 (at 7-position)Kinase Inhibitory Activity (IC50, nM)Notes on SAR
1-H-H-H500Baseline activity of the core scaffold.
2-CH3-H-H250Small alkyl group at 3-position improves activity.
3-CH2CH2OH-H-H150Introduction of a potential hydrogen bond donor enhances potency.
4-Phenyl-H-H80Aromatic ring at 3-position significantly increases activity, likely through additional hydrophobic or π-π interactions.
5-Phenyl-Cl-H40Electron-withdrawing group at 6-position further enhances potency.
6-Phenyl-H-OCH365Electron-donating group at 7-position shows moderate improvement.
7-(4-Fluorophenyl)-H-H55Substitution on the 3-phenyl ring can fine-tune activity.
8-CH2-(4-pyridyl)-H-H30Introduction of a basic nitrogen for potential salt bridge formation leads to high potency.

Molecular Mechanisms and Pharmacological Target Engagement of 2 4 Trifluoromethyl Phenyl Quinazolin 4 3h One Analogs

Investigation of Enzymatic Inhibition Mechanisms

The primary mechanism through which many 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one analogs exert their effects is through the inhibition of key enzymes involved in cellular signaling and pathological processes.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Analogs of this compound have been identified as potent inhibitors of several kinase families.

A series of quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against multiple tyrosine protein kinases. nih.gov Notably, certain analogs exhibited strong inhibition of Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov For instance, some derivatives showed EGFR inhibitory activity with IC50 values in the sub-micromolar range, comparable to the established EGFR inhibitor erlotinib. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogs

Compound ID Target Kinase IC50 (µM) Reference
Analog 2h EGFR 0.102 ± 0.014 nih.gov
Analog 2i EGFR 0.097 ± 0.019 nih.gov
Analog 3h EGFR 0.128 ± 0.016 nih.gov
Analog 3i EGFR 0.181 ± 0.011 nih.gov
Erlotinib (Control) EGFR 0.056 ± 0.012 nih.gov
Analog 2i CDK2 0.173 ± 0.012 nih.gov
Analog 3i CDK2 0.177 ± 0.032 nih.gov
Imatinib (Control) CDK2 0.131 ± 0.015 nih.gov
Analog 18d VEGFR-2 0.340 ± 0.04 nih.gov

Furthermore, novel quinazolin-4(3H)-one derivatives have been designed and synthesized as potential Histone Deacetylase (HDAC) inhibitors. One such study identified a compound that proved to be a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. nih.gov The anticancer activity of this compound was demonstrated in several tumor cell lines, where it induced cell-cycle arrest and apoptosis. nih.gov

Research has also explored the potential of quinazolin-4(3H)-one derivatives to target Aurora kinases. A novel derivative, BIQO-19, was shown to have antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR tyrosine kinase inhibitors, by suppressing the expression of activated Aurora Kinase A. mdpi.com

Novel quinazoline-based compounds have also been developed as selective inhibitors of Phosphoinositide 3-kinase (PI3K) delta. nih.gov Through a scaffold deconstruction-reconstruction strategy, 4-aryl quinazolines were optimized into potent and selective PI3Kδ inhibitors with good pharmacokinetic properties. nih.gov

Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overactivity is implicated in various pathological conditions. A combinatorial series of novel quinazolin-4(3H)-ones were synthesized and evaluated for their inhibitory activity against thermolysin, a zinc metalloproteinase. nih.gov One of the most potent inhibitors identified was 3-phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one, with an IC50 value of 0.0115 µM. nih.gov

Table 2: Thermolysin Inhibitory Activity of a Quinazolin-4(3H)-one Analog

Compound Target Enzyme IC50 (µM) Reference

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as hCA IX and hCA XII, are overexpressed in various tumors and are considered important anticancer targets. nih.gov Several derivatives of 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones have been reported as potent inhibitors of hCA IX and hCA XII, with KI values in the nanomolar range. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Quinazolinone Analogs

Target Isoform KI Range (nM) Reference
hCA IX 3.7 - 50.4 nih.gov

Studies on Receptor Modulation

In addition to enzymatic inhibition, analogs of this compound have been shown to modulate the activity of various cell surface receptors, indicating their potential to interfere with intercellular communication pathways.

Adrenergic Receptor Interactions

Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine. They play a crucial role in the central and peripheral nervous systems. While specific studies on this compound analogs are limited, the broader class of quinazoline (B50416) derivatives has been investigated for adrenergic receptor activity. Halogen and alkyl substitutions on the phenylimino imidazolidine (B613845) nucleus of clonidine-like α2-agonists, for instance, have been shown to influence their affinity for α2-receptors. uobasrah.edu.iq

Serotonin (B10506) Receptor (5-HT7) Antagonism

The serotonin 5-HT7 receptor is implicated in various physiological processes, including thermoregulation, sleep, and mood. Antagonists of this receptor have shown antidepressant-like effects in animal models. nih.govnih.gov A library of quinazolinone derivatives was synthesized and evaluated for their binding affinities to the 5-HT7 receptor. nih.gov Several compounds demonstrated very good binding affinities, with IC50 values below 100 nM. The most potent compound in this series exhibited an IC50 value of 12 nM. nih.gov

Table 4: 5-HT7 Receptor Binding Affinity of a Quinazolinone Analog

Compound ID Receptor IC50 (nM) Reference

Histamine (B1213489) Receptor (H3) Inverse Agonism

Quinazolinone derivatives have been identified as a promising class of non-imidazole histamine H3 receptor inverse agonists. nih.gov Research into this scaffold has led to the development of potent and selective compounds with potential therapeutic applications. nih.govacs.orgnih.gov

Systematic modifications of the quinazolinone core have been explored to optimize potency and selectivity. For instance, a series of 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinone derivatives were synthesized and evaluated, leading to the identification of potent human H3 receptor inverse agonists. nih.gov The optimization of this series focused on eliminating off-target activities, such as hERG K+ channel and human alpha(1A)-adrenoceptor binding. nih.gov

Further structure-activity relationship (SAR) studies on quinazolinone derivatives have revealed key structural features that influence their activity as H3 inverse agonists. One study identified 2-Methyl-3-(4-[[3-(1-pyrrolidinyl)propyl]oxy]phenyl)-5-(trifluoromethyl)-4(3H)-quinazolinone as a promising candidate with potent H3 inverse agonist activity and excellent selectivity over other histamine receptor subtypes. nih.gov This compound also demonstrated satisfactory pharmacokinetic profiles and brain penetrability in animal models. nih.gov

The following table summarizes the in vitro activity of a representative quinazolinone analog at the human H3 receptor:

CompoundStructurehH3 Ki (nM)
2-Methyl-3-(4-[[3-(1-pyrrolidinyl)propyl]oxy]phenyl)-5-(trifluoromethyl)-4(3H)-quinazolinoneNot available in search results1.3

Data sourced from Nagase et al., 2008 nih.gov

PPARγ and SUR Agonism

Analogs of this compound have been investigated as potential agents for the management of type-2 diabetes mellitus through dual agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR). nih.gov A study focused on the design and synthesis of novel quinazoline-4(3H)-one-sulfonylurea hybrids demonstrated their potential as dual PPARγ and SUR agonists. nih.gov

Several of these synthesized hybrids exhibited potent in vivo anti-hyperglycemic activities in streptozotocin-induced hyperglycemic rats. nih.gov The most active compounds were further evaluated for their in vitro PPARγ binding affinities and their ability to stimulate insulin (B600854) secretion. nih.gov

The following table presents the in vitro PPARγ binding affinities and insulin-secreting activities of selected quinazoline-4(3H)-one-sulfonylurea hybrids:

CompoundPPARγ Binding IC50 (µM)Insulin Secretion EC50 (µM)
19b 0.371Not Reported
19d 0.3500.97
19f 0.3691.01
25d Not Reported1.15
25f 0.408Not Reported
25g 0.353Not Reported

Data sourced from Ibrahim et al., 2017 nih.gov

These findings suggest that the quinazolin-4(3H)-one scaffold can be effectively modified to produce compounds with dual agonistic activity at PPARγ and SUR, highlighting a potential therapeutic avenue for this class of molecules. nih.gov

Other Investigated Mechanisms of Action

Inhibition of Penicillin-Binding Proteins

The 4(3H)-quinazolinone core structure, present in this compound, has been the subject of investigation for its antibacterial properties, specifically through the inhibition of penicillin-binding proteins (PBPs). nih.govacs.org PBPs are crucial enzymes in bacterial cell wall synthesis, and their inhibition leads to bacterial cell death. taylorandfrancis.com This mechanism is particularly relevant in the context of antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA), which owes its resistance to the acquisition of an additional PBP, PBP2a. nih.gov

A novel antibacterial with a 4(3H)-quinazolinone core was discovered through in silico screening of a large compound library for binding to PBP2a. nih.gov Subsequent synthesis and evaluation of a focused library of analogs led to the identification of a lead compound with in vivo efficacy in a mouse peritonitis model of MRSA infection and good oral bioavailability. nih.gov This lead compound was found to inhibit both PBP1 and PBP2a in MRSA. nih.gov Interestingly, it was also observed to bind to the allosteric site of PBP2a, a mechanism shared with the advanced cephalosporin, ceftaroline. nih.gov

The structure-activity relationship (SAR) for this antibacterial scaffold has been explored, with 77 variants of the structural class being evaluated. nih.gov This research led to the discovery of a new quinazolinone with potent activity against MRSA strains, low clearance, oral bioavailability, and efficacy in a mouse neutropenic thigh infection model. nih.gov

The following table summarizes the antibacterial activity of a key 4(3H)-quinazolinone analog against S. aureus:

CompoundStructureS. aureus ATCC 29213 MIC (µg/mL)
Lead Quinazolinone Not available in search results2

Data sourced from Mobashery et al., 2016 nih.gov

This line of research highlights the potential of 4(3H)-quinazolinone derivatives as a non-β-lactam class of antibacterials that can effectively inhibit PBPs, offering a promising strategy to combat antibiotic resistance. nih.gov

Computational Chemistry Approaches in the Research of 2 4 Trifluoromethyl Phenyl Quinazolin 4 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For quinazolinone derivatives, this technique is crucial for understanding their mechanism of action at an atomic level. Studies have successfully used docking to investigate the binding of this class of compounds to a wide array of targets, including protein kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and enzymes such as cyclooxygenase-2 (COX-2). nih.govnih.gov

Docking simulations for quinazolinone derivatives consistently predict their accommodation within the active sites of target proteins. For instance, in kinase inhibition, the quinazolinone core often serves as a scaffold that anchors the molecule in the ATP-binding pocket. nih.gov The 2-substituted phenyl ring, which in this specific compound is the 4-(trifluoromethyl)phenyl group, typically projects into a hydrophobic region of the active site. The precise orientation is critical for maximizing favorable interactions and achieving high binding affinity. For example, docking studies of similar quinazolinones in the EGFR active site show the core structure positioned to interact with key residues, while the substituent at the 2-position explores adjacent pockets. nih.govresearchgate.net

The efficacy of a ligand is determined by the network of non-covalent interactions it forms with its target. Docking studies elucidate these crucial interactions for quinazolinone derivatives. The carbonyl oxygen and ring nitrogen atoms of the quinazolinone core are common hydrogen bond acceptors and donors. ekb.eg

In the context of 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one, the key interactions would involve:

Hydrogen Bonds: The quinazolinone core is predicted to form hydrogen bonds with backbone residues in the hinge region of kinase domains, such as with Met793 in EGFR. nih.govresearchgate.net

Hydrophobic Interactions: The 4-(trifluoromethyl)phenyl group plays a significant role in establishing hydrophobic and van der Waals contacts. The phenyl ring can form π-alkyl and π-π stacking interactions with hydrophobic amino acid residues like Leucine, Valine, and Alanine. nih.gov

Specific Trifluoromethyl Group Interactions: The highly electronegative fluorine atoms of the trifluoromethyl (-CF3) group can participate in specific interactions, such as orthogonal multipolar interactions (fluorine bonds) with electron-rich groups in the active site, further stabilizing the binding pose.

Interaction TypeLikely Interacting Moiety on CompoundExample Target Residues (from Kinase Studies)
Hydrogen BondingQuinazolinone Core (N-H, C=O)Met793, Thr790, Asp855, Leu83 nih.gov
π-π Stacking / π-CationPhenyl RingHis84, Lys745 nih.gov
Hydrophobic / van der WaalsPhenyl Ring, Trifluoromethyl GroupLeu726, Ala751, Val734, Leu844 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolinone derivatives, QSAR models are instrumental in guiding the synthesis of more potent analogues.

Researchers have successfully developed robust 2D and 3D-QSAR models for various series of quinazolinone analogs targeting activities such as anticonvulsant, anticancer, and anti-inflammatory effects. researchgate.netnih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power.

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for quinazolinone-based EGFR inhibitors. nih.gov These models generate statistically significant correlations, allowing for the accurate prediction of the biological activity of new, unsynthesized compounds based solely on their structure. A typical QSAR model for quinazolinone derivatives might yield strong statistical metrics, as shown in the table below. nih.gov

QSAR Model TypeCorrelation Coefficient (R²)Cross-validated Coefficient (Q²)Predicted Coefficient (R²pred)
CoMFA0.8550.5700.657
CoMSIA0.8950.5990.681

Data derived from a representative 3D-QSAR study on quinazolinone-4(3H)-one analogs as EGFR inhibitors. nih.gov

A key outcome of QSAR modeling is the identification of physicochemical properties or "descriptors" that are critical for biological activity. These can include electronic, steric, and hydrophobic properties. For this compound, important descriptors would be related to its specific substitution.

3D-QSAR Contour Maps: CoMFA and CoMSIA models generate 3D contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a map might indicate that a bulky, lipophilic, and electron-withdrawing group at the 2-position enhances activity. The 4-(trifluoromethyl)phenyl group fits this description perfectly, as the trifluoromethyl moiety is both sterically significant and a strong electron-withdrawing group, while the phenyl ring contributes to lipophilicity. frontiersin.org

2D Descriptors: In 2D-QSAR, descriptors such as Broto-Moreau autocorrelation (related to molecular volume) and radial distribution functions (related to interatomic distances) have been shown to influence the anticonvulsant activity of quinazolinones. researchgate.net

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. This approach is widely used to find novel quinazolinone-based hits. nih.govacs.org

Virtual libraries containing thousands to millions of quinazolinone derivatives can be designed and screened against the 3D structure of a target protein using high-throughput docking. acs.org This structure-based virtual screening rapidly filters vast chemical spaces to prioritize a smaller, manageable number of compounds for synthesis and biological testing.

Furthermore, QSAR models can be used to perform ligand-based virtual screening. In this approach, a library of compounds is screened not against a protein structure, but against a validated QSAR model to predict their activity. frontiersin.org This method is particularly useful when the 3D structure of the biological target is unknown. The design of these virtual libraries often starts with a core scaffold, such as the 2-phenylquinazolin-4(3H)-one core, which is then decorated with a diverse range of substituents to explore the structure-activity relationship comprehensively. lshtm.ac.uk The compound this compound would be a typical entry in such a designed library, created to probe the effects of potent electron-withdrawing groups on the 2-phenyl ring.

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) is a prominent in-silico technique used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity (ligands) is available. ebi.ac.ukcam.ac.uk This approach leverages the principle that molecules with similar structures are likely to exhibit similar biological activities. For quinazoline (B50416) derivatives, LBVS is crucial for identifying new compounds that could share the therapeutic effects of known active molecules. nih.gov

The process often begins with the creation of a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. cam.ac.uk By analyzing a set of active quinazoline-based compounds, common features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers are identified and mapped in 3D space. nih.gov This model then serves as a 3D query to rapidly screen large chemical databases for novel compounds that match the pharmacophore, thereby prioritizing them for further investigation.

Another powerful LBVS method is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR, in particular, correlates the biological activity of a series of compounds with their 3D physicochemical properties (e.g., steric and electrostatic fields). nih.gov For quinazoline derivatives, 3D-QSAR models can predict the bioactivity of newly designed analogs, guiding the synthesis of more potent compounds. nih.gov

Table 1: Example of a Pharmacophore Model for a Quinazoline-Based Inhibitor This table is for illustrative purposes and represents a hypothetical pharmacophore model.

Pharmacophoric FeatureDescriptionLocation on Quinazolinone Scaffold
Hydrogen Bond Acceptor (HBA)Accepts a hydrogen bond from the target protein.Oxygen atom of the carbonyl group at C4.
Hydrogen Bond Donor (HBD)Donates a hydrogen bond to the target protein.Nitrogen atom at N3.
Aromatic Ring (AR1)Participates in π-π stacking or hydrophobic interactions.The fused benzene (B151609) ring of the quinazoline core.
Aromatic Ring (AR2)Engages in interactions within the binding pocket.The phenyl ring at C2.
Hydrophobic Feature (HY)Forms hydrophobic interactions.Trifluoromethyl group on the phenyl ring.

Structure-Based Virtual Screening for Novel Ligand Identification

When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based virtual screening (SBVS) becomes a highly effective method for discovering new ligands. nih.gov This approach relies on computationally predicting the binding of potential ligands to the target's active site, a process known as molecular docking. nih.govresearchgate.net

For this compound and its analogs, SBVS is frequently used to identify novel inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. researchgate.neteco-vector.com The process involves screening large libraries of compounds against the known 3D structure of the EGFR kinase domain. nih.goveco-vector.com Each compound in the library is computationally "docked" into the binding site, and a scoring function is used to estimate its binding affinity. researchgate.net Compounds that achieve high scores, indicating a potentially strong and stable interaction with the target, are selected as "hits" for further experimental testing. nih.gov This method not only identifies novel chemical scaffolds but also provides valuable insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for binding. researchgate.net

The workflow typically involves several stages: preparing the protein and ligand libraries, performing the docking calculations, and post-processing the results to filter and rank the compounds. researchgate.neteco-vector.com

Table 2: Illustrative Results from a Structure-Based Virtual Screening Campaign This table presents hypothetical data from a docking study of quinazoline derivatives against a target protein.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Control (Erlotinib)-9.5Met793, Gly796, Leu718Hydrogen Bond, Hydrophobic
This compound -10.2Met793, Leu844, Cys797Hydrogen Bond, Hydrophobic, Halogen Bond
Analog QZ-01-9.8Met793, Leu718, Ala743Hydrogen Bond, Hydrophobic
Analog QZ-02-8.7Gly796, Leu788Hydrophobic

Theoretical Studies of Molecular Structure and Vibrational Spectroscopy

Theoretical studies provide a foundational understanding of a molecule's intrinsic properties. These computational methods can predict molecular geometry, stability, and spectroscopic characteristics without the need for experimental synthesis and analysis, thereby accelerating the research process.

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for predicting molecular geometries, energies, and other properties with high accuracy. nih.govmdpi.com Conformational analysis, which aims to identify the most stable three-dimensional arrangement of a molecule's atoms, is a key application of DFT.

For a molecule like this compound, which has a rotatable bond between the quinazolinone core and the phenyl ring, multiple conformations (or rotamers) can exist. DFT calculations are used to optimize the geometry of each possible conformer and calculate its corresponding energy. mdpi.com The conformer with the lowest energy is considered the most stable and is likely the predominant form of the molecule under normal conditions. This information is critical, as the molecule's conformation dictates how it fits into a protein's binding site and thus influences its biological activity. nih.gov

Table 3: Hypothetical Conformational Analysis of this compound using DFT This table illustrates how relative energies of different conformers (defined by the dihedral angle) are calculated.

ConformerDihedral Angle (Quinazoline-Phenyl)Calculated Energy (Hartree)Relative Energy (kcal/mol)
1-1055.43215.14
230°-1055.43950.50
338° -1055.4403 0.00 (Most Stable)
460°-1055.43781.57
590°-1055.43354.27

Analysis of Electronic Properties and Frontier Orbitals

DFT is also employed to analyze the electronic properties of a molecule, which are fundamental to its chemical reactivity and stability. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org

According to Frontier Molecular Orbital (FMO) theory, the HOMO and LUMO are the primary orbitals involved in chemical reactions. sapub.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more chemically reactive. nih.gov For this compound, understanding these properties helps predict its reactivity, potential metabolic pathways, and the nature of its interactions with biological targets. nih.gov

Table 4: Calculated Electronic Properties of this compound This table shows representative data obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Electronic PropertyCalculated Value (eV)Interpretation
Energy of HOMO (EHOMO)-6.85Indicates the electron-donating capacity.
Energy of LUMO (ELUMO)-1.22Indicates the electron-accepting capacity.
HOMO-LUMO Energy Gap (ΔE)5.63Suggests high kinetic stability and low chemical reactivity.
Dipole Moment3.45 DebyeIndicates the overall polarity of the molecule.

Q & A

Q. How are mechanistic studies conducted to elucidate the compound’s mode of action?

  • Methodology :
  • Target Identification : Genomic knockout libraries in E. coli or S. cerevisiae pinpoint sensitive pathways.
  • Metabolomics : LC-MS profiles metabolic changes in treated vs. untreated cells.
  • Resistance Induction : Serial passaging in sub-MIC concentrations identifies mutations (via whole-genome sequencing) linked to resistance .

Cross-Disciplinary Applications

Q. How can chemical synthesis be integrated with computational modeling to accelerate lead optimization?

  • Methodology : Use QSAR models to prioritize substituents for synthesis. For example, trifluoromethyl groups enhance electronegativity and metabolic stability. Iterative cycles of synthesis → in vitro testing → model refinement reduce development time .

Q. What role does this compound play in developing fluorescent probes or enzyme inhibitors?

  • Methodology : Functionalize the quinazolinone core with fluorophores (e.g., BODIPY) for imaging studies. Test inhibitory activity against kinases or proteases via fluorescence polarization assays. Compare IC₅₀ values with known inhibitors .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in SAR studies across labs?

  • Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (NMR, HRMS) in open repositories like Zenodo. Cross-validate bioactivity in ≥2 independent labs using shared reference strains .

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Reactant of Route 1
2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE
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Reactant of Route 2
2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.